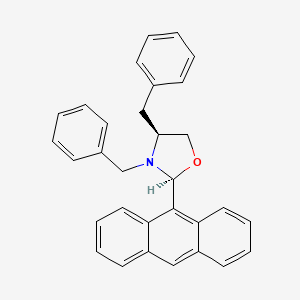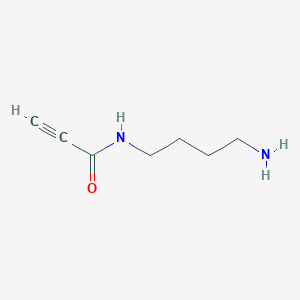![molecular formula C12H24O2Si B12608293 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol CAS No. 651325-36-9](/img/structure/B12608293.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hexa-2,4-dien-1-ol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions generally include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, anhydrous conditions.
Reduction: LiAlH4, NaBH4, dry ether or tetrahydrofuran.
Substitution: Halides, organometallic reagents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted silyl ethers.
Applications De Recherche Scientifique
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses, allowing for selective reactions at other sites.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Mécanisme D'action
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-{[tert-Butyl(dimethyl)silyl]oxy}-1-(hydroxymethyl)-3-methyl-7-oxabicyclo[2.2.1]heptan-2-one
- 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-(4,5-dihydro-2-furanyl)-1-[(Z)-2-(4-methoxyphenoxy)ethenyl]-3-methyl-3-(phenylsulfanyl)-7-oxabicyclo[2.2.1]heptan-2-ol
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the silyl group offers protection while allowing for selective reactions at other sites. This makes it a valuable intermediate in organic synthesis, particularly in the synthesis of complex molecules .
Propriétés
Numéro CAS |
651325-36-9 |
|---|---|
Formule moléculaire |
C12H24O2Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
6-[tert-butyl(dimethyl)silyl]oxyhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-9,13H,10-11H2,1-5H3 |
Clé InChI |
KVQLWZASJFVBSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


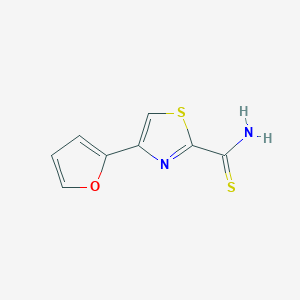
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)
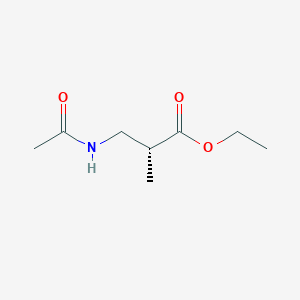
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
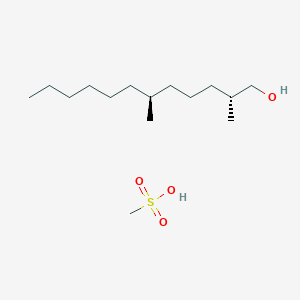
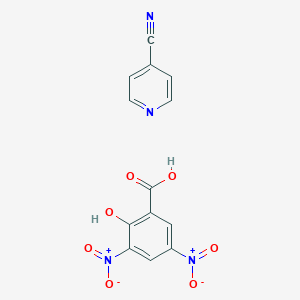
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
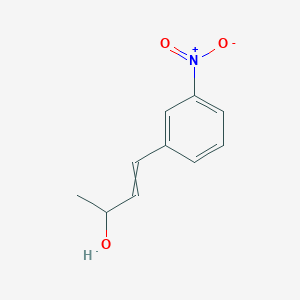
![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
